3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine
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Overview
Description
3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine is an organic compound that belongs to the class of benzoxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes and phenylacetic acids. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine
- 3-Chloro-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine
Uniqueness
3-Chloro-4-methylidene-2,5-bis(4-methylphenyl)-4,5-dihydro-1-benzoxepine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methylidene groups may confer distinct properties compared to similar compounds.
Properties
Molecular Formula |
C25H21ClO |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-chloro-4-methylidene-2,5-bis(4-methylphenyl)-5H-1-benzoxepine |
InChI |
InChI=1S/C25H21ClO/c1-16-8-12-19(13-9-16)23-18(3)24(26)25(20-14-10-17(2)11-15-20)27-22-7-5-4-6-21(22)23/h4-15,23H,3H2,1-2H3 |
InChI Key |
YLZVZOJWCQJFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C)C(=C(OC3=CC=CC=C23)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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